An In-Depth Technical Guide to 5-(2-Chloro-5-fluorophenyl)nicotinonitrile: Navigating a Landscape of Isomeric Complexity
An In-Depth Technical Guide to 5-(2-Chloro-5-fluorophenyl)nicotinonitrile: Navigating a Landscape of Isomeric Complexity
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Isomeric Specificity
In the pursuit of novel chemical entities for drug discovery and materials science, the precise arrangement of atoms within a molecule is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different physical, chemical, and biological properties. This guide addresses the specific molecule 5-(2-Chloro-5-fluorophenyl)nicotinonitrile . However, a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of specific data for this particular isomer. The available information often pertains to closely related isomers, such as 2-chloro-5-(3-fluorophenyl)nicotinonitrile and 5-(5-chloro-2-fluorophenyl)nicotinonitrile. This document will therefore provide a technical overview based on established principles of organic chemistry and data from related compounds, while clearly indicating where information is inferred rather than directly reported for the title compound.
Molecular Identity and Physicochemical Properties
Table 1: Predicted and Inferred Physicochemical Properties of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile
| Property | Value | Source/Basis |
| Molecular Formula | C₁₂H₆ClFN₂ | - |
| Molecular Weight | 232.64 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from related isomers |
| Melting Point | Not available | - |
| Boiling Point | > 235 °C at 760 mmHg | Inferred from related isomers |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane) and poorly soluble in water. | General principle for similar organic compounds |
Synthesis and Chemical Reactivity
A definitive, published synthetic protocol for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile is not available. However, a plausible and highly efficient synthetic strategy would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. A logical approach to the synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile would involve the coupling of a pyridine-based building block with a phenyl-based building block.
Workflow: Proposed Suzuki-Miyaura Coupling for the Synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile
Caption: Proposed synthetic workflow for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile via Suzuki-Miyaura coupling.
Step-by-Step Experimental Protocol (Proposed)
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Reaction Setup: To an oven-dried Schlenk flask, add 5-bromonicotinonitrile (1.0 eq.), (2-chloro-5-fluorophenyl)boronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), and a base such as potassium carbonate (2.0 eq.).
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Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is then added.
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Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-(2-Chloro-5-fluorophenyl)nicotinonitrile.
Chemical Reactivity
The chemical reactivity of 5-(2-Chloro-5-fluorophenyl)nicotinonitrile is dictated by its functional groups: the nitrile, the pyridine ring, and the substituted phenyl ring.
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Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further functionalization.
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Pyridine Ring: The nitrogen atom in the pyridine ring imparts a degree of basicity and can be protonated or alkylated. The electron-deficient nature of the pyridine ring can also influence the reactivity of its substituents.
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Aromatic Rings: The chloro and fluoro substituents on the phenyl ring are generally stable but can influence the electronic properties of the molecule. The chlorine atom on the phenyl ring is typically less reactive towards nucleophilic substitution than a chlorine on a pyridine ring.
Applications in Research and Drug Development
While specific applications for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile are not documented, compounds with similar structural motifs are of significant interest in medicinal chemistry. The presence of halogen atoms and a nitrile group can impart desirable pharmacokinetic and pharmacodynamic properties.
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Scaffold for Bioactive Molecules: Nicotinonitrile derivatives are common scaffolds in the development of kinase inhibitors, which are a major class of anti-cancer drugs.
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Modulation of Physicochemical Properties: The chloro and fluoro substituents can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile has been found. The following are predicted key signals based on the structure and data from related compounds.
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¹H NMR: Aromatic protons would appear in the range of 7.0-9.0 ppm. The specific coupling patterns would be complex due to the various substituents.
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¹³C NMR: Aromatic carbons would resonate between 110-160 ppm. The carbon of the nitrile group would be expected in the range of 115-125 ppm.
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IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch would be observed around 2220-2240 cm⁻¹.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 232, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).
Safety and Handling
No specific safety data sheet (SDS) is available for 5-(2-Chloro-5-fluorophenyl)nicotinonitrile. General precautions for handling halogenated aromatic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
5-(2-Chloro-5-fluorophenyl)nicotinonitrile represents a chemical entity with potential applications in medicinal chemistry and materials science. However, the current lack of available data for this specific isomer highlights a gap in the scientific literature. The proposed synthetic route via Suzuki-Miyaura coupling provides a viable path for its preparation, which would enable a full characterization of its chemical and physical properties. Further research is needed to elucidate its biological activity and potential as a building block for novel functional molecules. It is imperative for researchers to rely on experimental data for the specific isomer of interest rather than extrapolating from related compounds, as subtle structural changes can lead to significant differences in properties and function.
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